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molecular formula C10H14N2O2 B094378 2-(N-Ethyl-p-nitrosoanilino)ethanol CAS No. 135-72-8

2-(N-Ethyl-p-nitrosoanilino)ethanol

Cat. No. B094378
M. Wt: 194.23 g/mol
InChI Key: WTHFJLCKIHUWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675355

Procedure details

A solution was prepared by dissolving 18.5 g (0.26 mol) of sodium nitrite, of a purity of 97%, in 30 ml of water. This solution was added dropwise to a solution composed of 41.3 g (0.25 mol) of N-ethyl-N-2-hydroxyethylaniline, 200 g of water and 105 ml of conc HCl with stirring at a temperature between 5° and 10° C. for one-half hour. After stirring the solution obtained at a temperature between 10° and 20° C. for one hour, the solution was neutralized to pH 8 with a 15% aqueous solution of sodium hydroxide. 100 ml of benzene was added to the neutralized solution with stirring. After standing, the organic phase of the solution was separated. The benzene of the organic phase obtained was removed under reduced pressure. 28.9 g of N-ethyl-N-2-hydroxyethyl-p-nitrosoaniline which is a dark brown colored viscous liquid was obtained. The yield was 59.6%.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 g
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[CH2:5]([N:7]([CH2:14][CH2:15][OH:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6].Cl.[OH-].[Na+]>O.C1C=CC=CC=1>[CH2:5]([N:7]([CH2:14][CH2:15][OH:16])[C:8]1[CH:9]=[CH:10][C:11]([N:1]=[O:3])=[CH:12][CH:13]=1)[CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
41.3 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CCO
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature between 5° and 10° C. for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
This solution was added dropwise to a solution
STIRRING
Type
STIRRING
Details
After stirring the solution
CUSTOM
Type
CUSTOM
Details
obtained at a temperature between 10° and 20° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the organic phase of the solution was separated
CUSTOM
Type
CUSTOM
Details
The benzene of the organic phase obtained
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=C(C=C1)N=O)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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